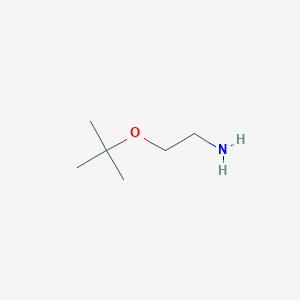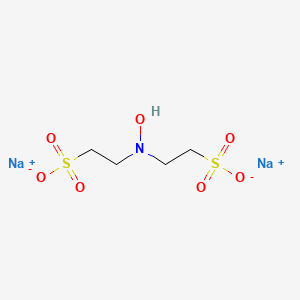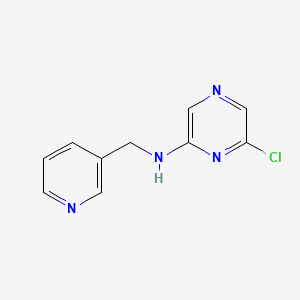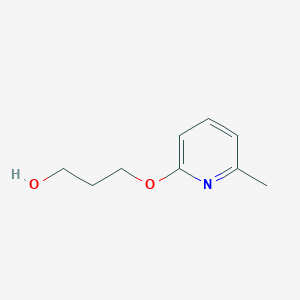![molecular formula C8H7N3O B1323529 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide CAS No. 1086390-83-1](/img/structure/B1323529.png)
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound features a pyrrolopyridine core, which is a fused bicyclic structure consisting of a pyrrole ring joined to a pyridine ring. This core structure is known to interact with various biological targets, making derivatives of 1H-pyrrolo[2,3-b]pyridine of interest in drug discovery and development.
Synthesis Analysis
The synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridine has been explored in several studies. For instance, phenylpyrimidine-carboxamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety were designed and synthesized, with variations in the substituents to evaluate their biological activity against cancer cell lines and c-Met kinase . Another study focused on the synthesis of pyrrolidin-5-one-2-carboxamides through a one-pot Ugi reaction followed by a regioselective cyclization, demonstrating the versatility of synthetic approaches to access related structures .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by the presence of a pyrrolopyridine core, which can be modified with various substituents to enhance biological activity. The introduction of specific functional groups and atoms, such as fluorine, has been shown to impact the activity of these compounds . The structure-activity relationships (SARs) derived from these modifications provide insights into the molecular interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1H-pyrrolo[2,3-b]pyridine derivatives is influenced by the functional groups attached to the core structure. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of a 1H-pyrazole-3-carboxamide derivative, showcasing the reactivity of related heterocyclic carboxamides . Theoretical studies have also been conducted to examine the mechanisms of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives, such as solubility and thermal stability, are crucial for their potential therapeutic applications. Modifications to the heterocyclic scaffold have been made to improve physicochemical parameters like aqueous solubility while retaining high in vitro potency . The introduction of specific substituents can also influence the solubility and thermal properties of the resulting compounds, as seen in the synthesis of new polyamides based on pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Application in Cancer Therapy
- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
- Methods of Application : The specific derivative compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
Application in Diabetes Treatment
- Summary of the Application : Compounds similar to 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The efficacy of these compounds to reduce blood glucose may be beneficial in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNLMSPUHPBAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634702 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
CAS RN |
1086390-83-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)